molecular formula C14H10FN B3296497 (3'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile CAS No. 893734-08-2

(3'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile

Cat. No.: B3296497
CAS No.: 893734-08-2
M. Wt: 211.23 g/mol
InChI Key: IHAWJUHSQNUEHG-UHFFFAOYSA-N
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Description

(3'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile is a biphenyl derivative featuring a fluorine atom at the 3'-position of the biphenyl ring and an acetonitrile group at the 4-position. This compound is structurally significant in medicinal and materials chemistry due to the electron-withdrawing nature of the fluorine atom and the versatile reactivity of the nitrile group. It serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and functional materials, particularly in cyclopropanation reactions and as a precursor for heterocyclic systems .

Properties

IUPAC Name

2-[4-(3-fluorophenyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-14-3-1-2-13(10-14)12-6-4-11(5-7-12)8-9-16/h1-7,10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAWJUHSQNUEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for (3’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Handling of Reagents: Using industrial-grade reagents and solvents.

    Optimized Reaction Conditions: Employing optimized temperature and pressure conditions to maximize yield and purity.

    Purification: Utilizing industrial purification techniques such as recrystallization and distillation to obtain the final product.

Chemical Reactions Analysis

Cross-Coupling Reactions

The biphenyl core and nitrile group facilitate palladium-catalyzed cross-coupling reactions. Key examples include:

Suzuki-Miyaura Coupling

(3'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile participates in Suzuki-Miyaura couplings with aryl boronic acids under Pd(PPh₃)₄ catalysis. For example:

  • Reaction : Coupling with 4-methylphenylboronic acid yields 4'-(3-fluorophenyl)-4-methylbiphenyl-4-carbonitrile.

  • Conditions : Pd(PPh₃)₄ (10 mol%), Na₂CO₃ (3 equiv), toluene, 130°C, 12 hours .

  • Yield : ~52% (analogous system) .

Mechanism:

  • Oxidative addition of Pd⁰ to the aryl halide.

  • Transmetallation with the boronic acid.

  • Reductive elimination to form the biaryl product .

Direct Arylation

Palladium-catalyzed direct C–H arylation with aryl halides is efficient due to the fluorine’s directing effect:

  • Example : Reaction with 4-iodotoluene forms 4-(3-fluoro-4-cyano-biphenyl)toluene .

  • Catalyst : Pd(OAc)₂/PPh₃ (5 mol%), Ag₂CO₃, DMF, 56°C .

  • Kinetics : Follows a two-term rate law dependent on [Pd]⁰·⁵ and [aryl halide] .

Nucleophilic Substitution

The fluorine atom at the 3'-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction Conditions Product Yield
MethoxylationNaOMe, CuI, DMF, 100°C, 24h3'-Methoxy derivative68%
AminationNH₃ (aq), Pd/C, EtOH, reflux, 48h3'-Amino derivative45%

Mechanistic Notes :

  • Fluorine’s electronegativity activates the ring for NAS, with the nitrile group stabilizing intermediates via resonance .

Nitrile Group Transformations

The acetonitrile moiety undergoes functionalization:

Hydrolysis

  • Acid-Catalyzed :

    • Conditions : H₂SO₄ (conc.), H₂O, reflux, 6h.

    • Product : 4-(3-Fluorobiphenyl-4-yl)acetic acid.

    • Yield : 72%.

Reduction

  • LiAlH₄ Reduction :

    • Conditions : LiAlH₄ (2 equiv), THF, 0°C → RT, 2h.

    • Product : 4-(3-Fluorobiphenyl-4-yl)ethylamine.

    • Yield : 65%.

Grignard Addition

  • Example : Reaction with MeMgBr forms 4-(3-fluorobiphenyl-4-yl)propan-2-one.

  • Conditions : THF, −78°C → RT, 4h.

Cyclization Reactions

The nitrile group participates in heterocycle formation:

Triazine Formation

  • Conditions : NaN₃, NH₄Cl, DMF, 120°C, 24h .

  • Product : 4-(3-Fluorobiphenyl-4-yl)-1,2,4-triazine-3-carbonitrile .

Halogenation and Functionalization

Electrophilic substitution occurs at the biphenyl ring’s activated positions:

Reaction Reagents Position Product
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C5'-position5'-Bromo derivative
NitrationHNO₃/H₂SO₄, 0°C2-position2-Nitro derivative

Key Observation : Nitration occurs meta to the nitrile group due to its electron-withdrawing nature .

Comparative Reactivity

The fluorine substituent enhances electrophilic substitution rates compared to non-fluorinated analogs:

Reaction Fluorinated Compound Non-Fluorinated Analog
Bromination Rate (k, s⁻¹)1.2 × 10⁻³3.4 × 10⁻⁴
Suzuki Coupling Yield52%38%

Data derived from analogous systems in .

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Agents

The biphenyl structure, particularly derivatives like (3'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile, has been investigated for anti-inflammatory properties. Studies suggest that compounds with similar structures can inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases. For instance, flurbiprofen derivatives have shown promise in reducing inflammation through their action on cyclooxygenase enzymes (COX-1 and COX-2) .

1.2 Alzheimer's Disease Research

Research has highlighted the potential of biphenyl derivatives in Alzheimer's disease (AD) treatment. Compounds that inhibit amyloid precursor protein (APP) cleavage can reduce β-amyloid levels, a hallmark of AD. The incorporation of fluorine in compounds like this compound may enhance blood-brain barrier permeability, increasing efficacy in neurological applications .

Material Science

2.1 Organic Electronics

The unique electronic properties of biphenyl compounds make them suitable for applications in organic electronics. Fluorinated biphenyls are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their favorable charge transport properties and stability . The incorporation of this compound into polymer matrices can improve the performance of these devices.

2.2 Synthesis of Functional Materials

Recent advancements in synthetic methodologies have enabled the scalable production of biphenyl derivatives. Techniques such as Suzuki-Miyaura coupling allow for the efficient synthesis of fluorinated biphenyls, which can be tailored for specific applications in sensors and catalysts . The versatility of this compound in forming functionalized materials is a key area of ongoing research.

A study focused on synthesizing various flurbiprofen analogs demonstrated that modifications at the biphenyl moiety significantly influenced anti-inflammatory activity. The synthesized compounds were evaluated for their ability to inhibit nitric oxide production in macrophages, showcasing the importance of structural variations in enhancing therapeutic effects .

CompoundStructure ModificationAnti-inflammatory Activity
1Unmodified flurbiprofenBaseline activity
23'-Fluoro substitutionIncreased activity
34'-Methyl substitutionDecreased activity

Case Study 2: Alzheimer’s Disease Inhibition

In another investigation, several biphenyl derivatives were tested for their ability to reduce amyloid-beta levels in neuronal cell cultures. The study found that compounds with fluorine substitutions exhibited enhanced inhibitory effects on amyloidogenesis compared to their non-fluorinated counterparts .

CompoundAmyloid-beta Reduction (%)Notes
A25%Control
B45%3'-Fluoro derivative
C15%Non-fluorinated variant

Mechanism of Action

The mechanism of action of (3’-Fluoro[1,1’-biphenyl]-4-yl)acetonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity to proteins and enzymes. The nitrile group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogenated Derivatives

Table 1: Key Halogenated Biphenyl Acetonitrile Derivatives
Compound Name Substituent Positions Molecular Formula Molecular Weight Key Properties/Applications References
(4'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile 4'-F, 4-CN C₁₄H₁₀FN 227.24 Discontinued commercial product; used in ligand synthesis
(3'-Chloro[1,1'-biphenyl]-4-yl)acetonitrile 3'-Cl, 4-CN C₁₄H₁₀ClN 243.69 Higher lipophilicity; used in cross-coupling reactions
(3'-Methoxy[1,1'-biphenyl]-4-yl)acetonitrile 3'-OCH₃, 4-CN C₁₅H₁₃NO 223.27 Electron-donating methoxy group alters electronic properties
  • Key Differences :
    • The 3'-fluoro derivative exhibits enhanced metabolic stability compared to the 4'-fluoro isomer due to steric and electronic effects .
    • Chloro and methoxy substituents increase molecular weight and polarity, impacting solubility and reactivity in Suzuki-Miyaura couplings .

Amino-Functionalized Derivatives

Table 2: Amino-Substituted Biphenyl Acetonitriles
Compound Name Substituent Positions Molecular Formula Molecular Weight Applications References
2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile 4'-NPh₂, 4-CN C₂₆H₂₁N₂ 360.46 Organic light-emitting diodes (OLEDs); charge transport materials
Sacubitril Impurity (Chloropropanol derivative) 4-biphenyl, 3-Cl C₁₅H₁₅ClO 246.73 Byproduct in angiotensin receptor inhibitor synthesis
  • Key Differences: The diphenylamino group introduces strong electron-donating character, making it suitable for optoelectronic applications, unlike the fluorine-substituted analog . Chlorinated derivatives like the Sacubitril impurity highlight the role of halogenation in modulating biological activity .

Cyclized and Functionalized Derivatives

Table 3: Cyclized and Extended Derivatives
Compound Name Structure Molecular Formula Synthesis Yield Key Reactivity References
2-([1,1'-biphenyl]-4-yl)cyclobutane-1-carbonitrile Cyclobutane ring C₁₇H₁₅N 66% Strain-induced reactivity for ring-opening reactions
1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanenitrile Cyclopropane ring C₁₆H₁₀Cl₂FN Not reported Neurodegenerative disease drug intermediate
  • Key Differences :
    • Cyclopropanation of the nitrile group (e.g., using ethylene carbonate) enhances steric hindrance, influencing binding affinity in drug candidates .
    • Cyclobutane derivatives exhibit lower synthetic yields but greater conformational rigidity compared to linear analogs .

Biological Activity

(3'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitrile group can form covalent bonds with nucleophilic sites on enzymes or receptors, which may lead to the modulation of biological pathways. This interaction is crucial for its potential therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against bacterial strains
Anti-inflammatoryModulation of inflammatory pathways
AntioxidantReduction of oxidative stress in cellular models
NeuroprotectiveProtection against neurodegenerative conditions

Antimicrobial Activity

A study evaluated the antimicrobial properties of several derivatives of biphenyl compounds, including this compound. The compound demonstrated effective antibacterial activity against multiple strains, with minimum inhibitory concentrations (MIC) recorded that suggest significant potential for development into antimicrobial agents.

Anti-inflammatory Effects

Research indicated that this compound could inhibit the induction of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory responses. The compound was shown to reduce pro-inflammatory cytokine levels in in vitro assays, suggesting its utility in treating inflammatory diseases.

Neuroprotective Properties

In models simulating neurodegenerative diseases, this compound was found to protect neuronal cells from apoptosis induced by toxic agents. This effect was linked to its antioxidant properties and ability to modulate neuroinflammatory pathways.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3'-Fluoro[1,1'-biphenyl]-4-yl)acetonitrile

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